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Compound of Interest

Compound Name:
Pyrazolo[1,5-a]pyridine-3,4-

diamine

CAS No.: 340961-88-8

Cat. No.: B11921330

Get Quote

Executive Technical Summary
Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS: 340961-88-8) is a critical fused heterocyclic

building block, primarily utilized in the synthesis of ATP-competitive kinase inhibitors (e.g.,

CDK, PI3K).[1][2][3] Its structural significance lies in the 3,4-diamine motif, where two amino

groups reside on adjacent carbons across the ring fusion (C3 on the pyrazole, C4 on the

pyridine).

Unlike the common 3-amino or 3,6-diamine analogues, the 3,4-substitution pattern introduces a

specific intramolecular interaction vector across the bridgehead carbon (C3a). Characterizing

its crystal structure is essential to understand:

Planarity: Does the steric bulk of adjacent amines force the ring system out of planarity?

Tautomeric Preference: Confirmation of the 1H-pyrazolo tautomer in the solid state.
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Donor-Acceptor Motifs: Mapping the hydrogen bond network critical for binding affinity in

active sites.

Molecular Architecture & Predicted Geometry
Before data collection, one must understand the geometric constraints of the scaffold to refine

the structure solution correctly.

The Core Scaffold
The pyrazolo[1,5-a]pyridine core is an aromatic, 10-

-electron system.[1][2][3] In its unsubstituted form, the molecule is planar. The bridgehead
nitrogen (N1) is

hybridized, contributing its lone pair to the aromatic sextet of the pyridine ring while maintaining
conjugation with the pyrazole.

The 3,4-Diamine Interaction (The "Peri-Effect")
The defining feature of this structure is the proximity of the exocyclic amines.

Position 3 (Pyrazole): The amine is attached to a 5-membered ring.[1][2][3][4]

Position 4 (Pyridine): The amine is attached to the 6-membered ring.[2]

Bridgehead (C3a): Separates the two carbons.

Structural Prediction: Due to the geometry of the fused system, the distance between the N(3)

and N(4) atoms is expected to be 2.8 – 3.0 Å. This proximity allows for a potential

intramolecular Hydrogen Bond (N-H...N), which would lock the conformation of the amino

groups and planarize the system. However, significant steric repulsion could force the C4-

amine to rotate out of the aromatic plane.

Hypothesis for Refinement: Watch for disorder in the H-atom positions of the amines.[1][2][3]

The N3-H...N4 interaction is energetically favorable and should be the primary model during

difference Fourier map analysis.[1][2][3]
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Experimental Protocol: Crystallization & Data
Collection
As this specific isomer is often an intermediate, obtaining X-ray quality crystals requires a

tailored approach to overcome its high polarity and potential oxidation sensitivity.

Crystallization Screening Matrix
The compound is a polar aromatic base. Standard non-polar solvents (Hexane/EtOAc) often

yield microcrystalline powders unsuitable for diffraction.

Method Solvent System Conditions Target Outcome

Slow Evaporation
Methanol / Ethanol

(Absolute)
RT, Dark, inert atm Prisms (Solvated)

Vapor Diffusion
DMF (inner) / Diethyl

Ether (outer) , sealed Needles/Plates

Cooling
Acetonitrile / Water

(95:[5]5) (ramp) Block crystals

Salt Formation
1.0 eq. HCl or

Fumaric Acid
MeOH/Isopropanol Ionic lattice (Stable)

Expert Insight: The free base is prone to oxidation (turning brown/black). Always conduct

crystallization in the dark or under

. If the free base fails, the monohydrochloride salt often crystallizes readily and

provides the necessary cation geometry data.

Data Collection Parameters
Source: Cu-K
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(

Å) is preferred for light-atom organic molecules to maximize diffraction intensity.[1][2][3]

Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal amine

protons and resolve the H-bond network.

Resolution: Aim for

Å or better to resolve the N-H bonds clearly.

Structural Solution Workflow
The following diagram outlines the logical flow for solving the structure, emphasizing the critical

decision points for the diamine protons.
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Figure 1: Crystallographic workflow for Pyrazolo[1,5-a]pyridine-3,4-diamine, highlighting the

critical step of amine proton assignment.

Data Analysis & Reporting
When analyzing the solved structure, focus on these three quantitative metrics to validate the

chemical integrity of the model.

Bond Length Validation
Compare the observed bond lengths against the Cambridge Structural Database (CSD)

averages for fused pyrazoles.

Bond Vector
Expected Length (

)
Structural Significance

N1–N2 (Pyrazole)

Indicator of aromaticity; shorter

implies higher double-bond

character.[1][2][3]

C3–N(Amine)
Conjugation of the 3-amino

group with the pyrazole ring.

C4–N(Amine)

Conjugation with the pyridine

ring (usually longer than C3-

N).

C3a–C7
The bridgehead bond; critical

for checking ring fusion strain.

Packing Motifs
In the absence of a co-crystal ligand, the self-assembly of Pyrazolo[1,5-a]pyridine-3,4-
diamine is driven by:

-

Stacking: The flat aromatic cores will likely stack in a "head-to-tail" fashion (centroid-centroid
distance ~3.5 – 3.8 Å).[1][2][3]
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Hydrogen Bonding: The 3-NH2 and 4-NH2 groups act as donors.[1][2][3] The Pyridine N (if

unprotonated) or the Pyrazole N2 can act as acceptors.

Look for: Infinite chains linked by

bonds along the crystallographic short axis.
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Chemical Data

Pyrazolo[1,5-a]pyridine-3,4-diamine (CAS 340961-88-8).[1][2][3] PubChem CID:

13785278 (Parent Scaffold).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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